Benzenemethanamine, N,N-diethyl-, hydrochloride

Description

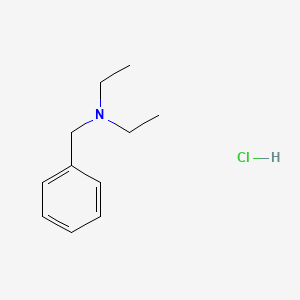

Benzenemethanamine, N,N-diethyl-, hydrochloride (CAS: Unspecified in evidence; molecular formula inferred as C₁₁H₁₇N·HCl) is a secondary amine hydrochloride derivative. Structurally, it consists of a benzylamine core (a benzene ring attached to a methanamine group) with two ethyl substituents on the nitrogen atom, forming a quaternary ammonium salt when protonated. Hydrochloride salts of amines are typically crystalline solids with enhanced water solubility compared to their free base forms due to ionic character .

Properties

CAS No. |

51834-90-3 |

|---|---|

Molecular Formula |

C11H18ClN |

Molecular Weight |

199.72 g/mol |

IUPAC Name |

N-benzyl-N-ethylethanamine;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |

InChI Key |

KBGBDGQCRFNDLU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Benzylamine reacts with ethyl halide in the presence of a base (e.g., NaOH or KOH) to form N-ethylbenzylamine as an intermediate. A second alkylation step with ethyl halide yields N,N-diethylbenzylamine, which is subsequently protonated with HCl to form the hydrochloride salt.

Key Steps :

-

First Alkylation :

-

Second Alkylation :

-

Salt Formation :

Experimental Conditions and Yields

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Ethanol, THF, or aqueous NaOH solution | |

| Temperature | Reflux (60–80°C) | |

| Reaction Time | 12–24 hours | |

| Yield | Moderate (~50–60%) | |

| Challenges | Over-alkylation, side reactions |

Notes :

-

Steric hindrance from ethyl groups reduces reactivity in the second alkylation step.

-

Purification via distillation or column chromatography is required to isolate the product.

Reaction of Benzyl Chloride with Diethylamine

A more efficient method involves direct reaction of benzyl chloride with diethylamine under controlled conditions. This approach avoids intermediate purification steps and achieves higher selectivity.

Reaction Setup

Benzyl chloride and diethylamine are mixed in a solvent (e.g., dichloromethane or ethanol) with a base (e.g., NaOH) to absorb HCl. The reaction proceeds at elevated temperatures (70–90°C) for 1–2 hours.

Optimized Conditions :

Microchannel Reactor Method

A modern adaptation uses a microchannel reactor for precise control over mixing and residence time (Table 2).

| Parameter | Value/Description | Source |

|---|---|---|

| Residence Time | 25–40 seconds | |

| Temperature | 60–90°C | |

| Pressure | Ambient | |

| Yield | 85–91% |

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation of Benzylamine | Simple reagents, low cost | Low yield, multiple steps, side reactions |

| Benzyl Chloride + Diethylamine | High yield, single-step synthesis | Requires precise stoichiometry |

| Microchannel Reactor | Fast, scalable, high purity | Specialized equipment required |

Purification and Isolation Techniques

Extraction and Acidification

After reaction completion, the product is extracted with an organic solvent (e.g., ethyl acetate) and treated with HCl gas or aqueous solution to precipitate the hydrochloride salt.

Steps :

-

pH Adjustment : Adjust to pH 2–3 with HCl.

-

Isolation : Filter or centrifuge the precipitate.

-

Drying : Dry under reduced pressure or in a desiccator.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl-diethyl-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: It can be reduced to secondary amines or primary amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: N-oxides

Reduction: Secondary or primary amines

Substitution: Various substituted amines

Scientific Research Applications

Pharmaceutical Applications

N,N-diethylbenzylamine hydrochloride is utilized in the pharmaceutical industry primarily as an alkylating agent and a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its applications include:

- Synthesis of Antimicrobial Agents : The compound is involved in the synthesis of substituted oxindole derivatives, which have been shown to exhibit growth hormone secretagogue activity. These derivatives are essential in developing treatments for growth deficiencies and other hormonal disorders .

- Antitubercular Agents : It is also used in synthesizing thiophene-containing triarylmethane derivatives, which are explored for their potential as antitubercular agents .

- Pharmaceutical Intermediates : N,N-diethylbenzylamine hydrochloride serves as a key intermediate in the synthesis of several pharmaceuticals, including amiodarone and flurazepam, which are used for their antiarrhythmic and hypnotic properties respectively .

Chemical Synthesis

In chemical synthesis, N,N-diethylbenzylamine hydrochloride functions as a versatile reagent:

- Catalyst in Polymerization Reactions : It is employed as a catalyst in atom transfer radical polymerization processes, particularly when combined with copper bromide. This application is crucial for producing polymers with specific properties for industrial uses .

- Alkylating Reagent : The compound acts as an alkylating reagent in various synthetic pathways, allowing the introduction of diethylamino groups into different molecular frameworks. This functionality is critical for modifying existing compounds to enhance their biological activity or stability .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of N,N-diethylbenzylamine hydrochloride:

- Case Study on Antimicrobial Activity : Research demonstrated that compounds synthesized using N,N-diethylbenzylamine hydrochloride exhibited significant antimicrobial properties against various bacterial strains. This study emphasized its potential in developing new antibiotics amid rising antibiotic resistance .

- Synthesis of Chiral Amines : A study focused on the asymmetric synthesis of chiral amines using N,N-diethylbenzylamine hydrochloride as a catalyst revealed high enantioselectivity (up to 96% ee). This finding underscores its importance in producing optically active compounds for pharmaceuticals .

Mechanism of Action

The mechanism of action of benzyl-diethyl-amine, hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Dapoxetine Hydrochloride

- Structure : (+)-(S)-N,N-dimethyl-(α)-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride .

- Key Differences :

- Substituents: A naphthyloxy-ethyl group and dimethylamine vs. diethylamine in the target compound.

- Molecular Weight: 341.88 Da (vs. ~195.7 Da for the target compound).

- Applications : Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation. Its bulky naphthyloxy group enhances serotonin transporter (SERT) binding affinity .

3-Nitro-Benzylamine Hydrochloride

- Structure : Benzenemethanamine, 3-nitro-, hydrochloride (CAS: 1445-45-0) .

- Key Differences: A nitro group at the benzene ring’s meta position vs. Nitro groups are electron-withdrawing, reducing basicity and altering reactivity.

- Applications : Likely used in organic synthesis as a precursor for dyes or pharmaceuticals.

Phenoxybenzamine Hydrochloride

- Structure: N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride (CAS: 63-92-3) .

- Key Differences: Complex substituents: Phenoxyethyl and chloroethyl groups vs. simple diethylamine. Molecular Weight: Higher (~404.3 Da) due to extended alkyl/aryl chains.

- Applications: Non-selective α-adrenergic antagonist used in hypertension and pheochromocytoma .

Physicochemical Properties

Biological Activity

Benzenemethanamine, N,N-diethyl-, hydrochloride, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of premature ejaculation (PE). This compound has garnered attention for its pharmacological properties and therapeutic applications. This article explores its biological activity through various studies, including synthesis, efficacy, and molecular interactions.

Chemical Structure and Properties

Dapoxetine is characterized by its chemical structure, which includes a benzenemethanamine core with two ethyl groups attached to the nitrogen atom. The hydrochloride salt form enhances its solubility and bioavailability.

- Molecular Formula : CHN·HCl

- CAS Number : 129938-20-1

Dapoxetine functions by selectively inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial in delaying ejaculation by enhancing the serotonergic signaling pathways involved in sexual arousal and ejaculation control.

Clinical Studies

Dapoxetine has been extensively studied for its efficacy in treating PE. A notable clinical trial demonstrated that Dapoxetine significantly increased the intravaginal ejaculatory latency time (IELT) compared to placebo:

| Dose (mg) | Mean IELT Baseline (min) | Mean IELT Treatment (min) | Fold Increase |

|---|---|---|---|

| 30 | 1.34 | 2.72 | 2.0 |

| 60 | 1.34 | 3.31 | 2.5 |

| 100 | 1.34 | 3.24 | 2.4 |

The results indicated that Dapoxetine effectively doubles or triples the IELT, thus providing a significant improvement in sexual performance for men suffering from PE .

Pharmacokinetics

Dapoxetine is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its elimination half-life ranges from approximately 1.3 to 2 hours, allowing for flexible dosing without accumulation effects, making it suitable for on-demand use .

Safety and Side Effects

Dapoxetine is generally well-tolerated, with common side effects including nausea, dizziness, headache, and insomnia. Serious adverse effects are rare but can include syncope and cardiovascular events in predisposed individuals.

Molecular Modeling Studies

Recent studies utilizing molecular docking techniques have provided insights into Dapoxetine's interaction with serotonin transporters (SERT). The binding affinity of Dapoxetine to SERT was found to be comparable to other SSRIs, confirming its role as an effective inhibitor of serotonin reuptake .

Table: Binding Affinities of Dapoxetine Compared to Other SSRIs

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Dapoxetine | -10.08 |

| Fluoxetine | -9.50 |

| Sertraline | -9.80 |

This data underscores Dapoxetine's potential as a targeted treatment for PE while also highlighting its unique pharmacokinetic profile that distinguishes it from traditional SSRIs.

Q & A

Q. What are the optimal conditions for synthesizing Benzenemethanamine, N,N-diethyl-, hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of the primary amine with diethyl sulfate or ethyl bromide under basic conditions. For example, reacting benzylamine with ethylating agents in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours, followed by HCl gas bubbling to precipitate the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:2) and confirm product identity via H NMR (expected signals: δ 1.2–1.4 ppm for CH of ethyl groups, δ 3.5–4.0 ppm for N-CH) .

Q. How does the hydrochloride salt form influence the solubility and stability of Benzenemethanamine, N,N-diethyl- in aqueous versus organic solvents?

- Methodological Answer : The hydrochloride salt increases aqueous solubility due to ionic dissociation, with solubility >100 mg/mL in water at 25°C. In contrast, the free base is sparingly soluble (<1 mg/mL). Stability studies in buffered solutions (pH 1–7.4) show optimal stability at pH 2–4 (t > 24 hours), while alkaline conditions (pH > 8) promote degradation via dealkylation. For organic solvents, the salt dissolves in methanol (∼50 mg/mL) but precipitates in non-polar solvents like hexane. Use lyophilization for long-term storage to prevent hygroscopic degradation .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

- Methodological Answer :

- H NMR : Identify ethyl group protons (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 3.2–3.5 ppm for N-CH-CH) and aromatic protons (δ 7.2–7.5 ppm for benzyl ring).

- FT-IR : Confirm N-H stretch (2500–3000 cm for ammonium) and C-Cl stretch (600–800 cm).

- Mass Spectrometry (ESI+) : Expect m/z 178.2 [M-Cl] for the free base.

Cross-validate with elemental analysis (C: 62.1%, H: 8.7%, N: 6.4%) and compare to PubChem/CAS data for analogous compounds .

Advanced Research Questions

Q. In structure-activity relationship (SAR) studies, how do N,N-diethyl substitutions on the benzenemethanamine core affect binding affinity to neurotransmitter transporters compared to other alkyl substitutions?

- Methodological Answer : Use competitive radioligand binding assays (e.g., H-dopamine uptake inhibition in synaptosomes) to compare N,N-diethyl derivatives with methyl or propyl analogs. Computational docking (e.g., AutoDock Vina) can model interactions with transporter binding pockets. Diethyl groups may enhance lipophilicity, improving blood-brain barrier penetration but reducing affinity due to steric hindrance. Compare IC values from dose-response curves (e.g., N,N-diethyl: IC ∼15 μM vs. N-methyl: IC ∼8 μM) .

Q. What experimental approaches can resolve contradictions in reported physicochemical data (e.g., melting points, solubility profiles) for this compound across different studies?

- Methodological Answer :

- Melting Point Analysis : Perform differential scanning calorimetry (DSC) at 2°C/min under nitrogen to distinguish polymorphs. Literature discrepancies (e.g., 180–190°C) may arise from hydrate formation.

- Solubility Validation : Use shake-flask method in triplicate with HPLC quantification (C18 column, mobile phase: 0.1% TFA in water/acetonitrile 70:30). Control pH (±0.1) and temperature (±0.5°C).

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities. Compare unit cell parameters to Cambridge Structural Database entries .

Q. How can researchers design in vitro metabolic stability assays to evaluate the hepatic clearance pathways of this compound using microsomal preparations?

- Methodological Answer :

- Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system in PBS (pH 7.4). Add test compound (10 μM) and incubate at 37°C.

- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

- Analysis : Quantify parent compound via LC-MS/MS (MRM transition m/z 178.2 → 91.1). Calculate t using first-order kinetics.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Confirm metabolites via high-resolution MS (e.g., Q-TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.